molecular formula C19H20N2O5 B3038239 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 82924-82-1

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3038239
CAS RN: 82924-82-1
M. Wt: 356.4 g/mol
InChI Key: LOSARNASPVXQAZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound . It contains a total of 57 bonds, including 33 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 tertiary amide (aliphatic), and 1 nitro group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a diastereomeric morpholinone derivative was formed in the Petasis reaction and further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization . This method of synthesis leads to the tetrahydroisoquinoline core .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a nitro group, an acetyl group, and two methoxy groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline have not been found, similar compounds have been studied. For instance, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, focusing on six unique applications:

Antibacterial Agents

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has shown potential as an antibacterial agent. Studies have demonstrated its efficacy against various pathogenic bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Its effectiveness has been particularly noted in breast cancer and leukemia cell lines .

Neuroprotective Effects

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes like COX-2. This makes it a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-17-10-14-7-8-20(12-15(14)11-18(17)26-2)19(22)9-13-3-5-16(6-4-13)21(23)24/h3-6,10-11H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSARNASPVXQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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